

An In-depth Technical Guide to 2'-Iodoacetophenone: Chemical Structure and Bonding

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Compound of Interest

Compound Name: 2'-Iodoacetophenone

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Introduction

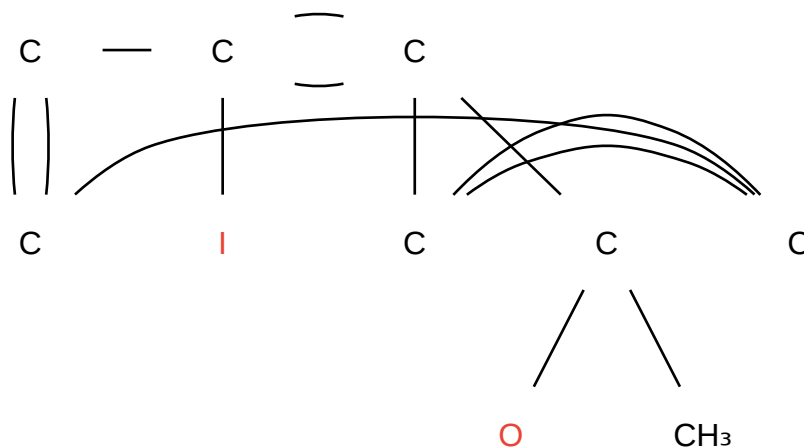
2'-Iodoacetophenone, a halogenated aromatic ketone, is a pivotal intermediate in the landscape of organic synthesis, particularly in the pharmaceutical and material science sectors. [1] Its unique molecular architecture, characterized by an acetophenone core with an iodine substituent at the ortho position of the phenyl ring, imparts a high degree of reactivity, making it a versatile building block for the synthesis of more complex molecules. [1][2] This guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of **2'-Iodoacetophenone**, along with detailed experimental protocols for its synthesis and further functionalization.

Chemical Structure and Identification

2'-Iodoacetophenone is systematically named 1-(2-iodophenyl)ethanone. [3] The molecule consists of a benzene ring to which an acetyl group ($-\text{COCH}_3$) and an iodine atom are attached at adjacent carbon atoms (positions 1 and 2, respectively).

Below is a diagram illustrating the chemical structure of **2'-Iodoacetophenone**.

Chemical Structure of 2'-Iodoacetophenone

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Caption: Chemical structure of **2'-Iodoacetophenone**.

Bonding Characteristics

The bonding in **2'-Iodoacetophenone** is a composite of covalent interactions within the aromatic ring, the acetyl group, and the carbon-iodine bond. The phenyl ring is characterized by delocalized π -electrons, conferring aromatic stability. The acetyl group features a polarized carbon-oxygen double bond, with the carbon atom being electrophilic. The carbon-iodine bond is the most reactive site for many synthetic transformations due to iodine being a good leaving group.^[1] This reactivity is central to its utility in cross-coupling reactions for the formation of new carbon-carbon bonds.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of **2'-Iodoacetophenone** are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(2-iodophenyl)ethanone[3]
CAS Number	2142-70-3[1][4][5]
Molecular Formula	C ₈ H ₇ IO[1][3][4]
Molecular Weight	246.05 g/mol [1][4]
SMILES	CC(=O)C1=CC=CC=C1I[6]
InChIKey	XDXCBCXNCQGZPG-UHFFFAOYSA-N[6]

Table 2: Physical Properties

Property	Value
Physical State	Yellow to amber solid or liquid[1][2]
Melting Point	29-32 °C[1]
Boiling Point	139-140 °C at 12 mmHg
Density	~1.72 g/mL at 25 °C
Refractive Index	n _{20/D} 1.618
Solubility	Soluble in organic solvents like ethanol and ether; insoluble in water.[1][2]

Experimental Protocols

2'-Iodoacetophenone is a key substrate in various organic reactions. Below are detailed protocols for its synthesis via diazotization and its use in a palladium-catalyzed α -arylation reaction.

Synthesis of 2'-Iodoacetophenone via Diazotization of 2-Acetylaniline

This method involves the conversion of the amino group of 2-acetylaniline into a diazonium salt, which is subsequently displaced by iodide.^[7]

Materials and Reagents:

- 2-Acetylaniline (1.0 equiv, 40 mmol)
- p-Toluenesulfonic acid (p-TsOH) (3.0 equiv, 120 mmol)
- Acetonitrile (CH_3CN) (160 mL)
- Sodium nitrite (NaNO_2) (2.0 equiv, 80 mmol)
- Potassium iodide (KI) (2.5 equiv, 100 mmol)
- Water (H_2O)
- Sodium bicarbonate (NaHCO_3) solution (1M)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (2M)
- Ethyl acetate (EtOAc)
- Hexanes

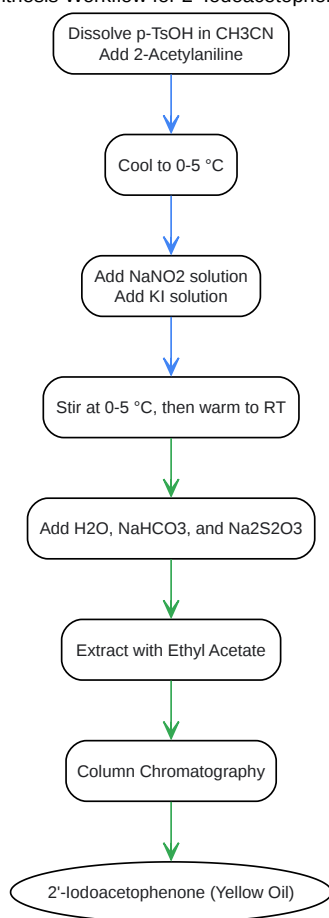
Procedure:

- **Amine Salt Formation:** In a suitable reaction vessel, dissolve p-TsOH (22.80 g, 120 mmol) in CH_3CN (160 mL). Add 2-acetylaniline (40 mmol) to the solution.
- **Diazotization:** Cool the resulting amine salt suspension to 0-5 °C in an ice bath. Sequentially add a solution of NaNO_2 (5.52 g, 80 mmol) in H_2O (12 mL) and a solution of KI (16.6 g, 100 mmol) in H_2O (12 mL).
- **Reaction:** Stir the reaction mixture for 10 minutes at 0-5 °C, then allow it to warm to room temperature. Continue stirring until all the starting amine has been consumed (monitor by TLC).

- Work-up: Add H₂O (700 mL) to the reaction mixture. Neutralize to pH 9-10 with 1M NaHCO₃ solution. Add 2M Na₂S₂O₃ solution (80 mL) to quench any remaining iodine.
- Extraction and Purification: Extract the aqueous mixture with EtOAc. The combined organic layers are then purified by column chromatography on silica gel using a hexanes:EtOAc (9:1 v/v) eluent to yield **2'-iodoacetophenone** as a yellow oil.[7]

The following diagram illustrates the experimental workflow for this synthesis.

Synthesis Workflow for 2'-Iodoacetophenone



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